2,3,6,7,8,9-hexahydro-1H-cyclopenta[a]naphthalen-1-one
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Overview
Description
2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-1-one is an organic compound with the molecular formula C₁₃H₁₄O It is a derivative of naphthalene, characterized by a cyclopentane ring fused to a naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,8,9-hexahydro-1H-cyclopenta[a]naphthalen-1-one typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the catalytic hydrogenation of 1-tetralone using palladium on carbon (Pd/C) as a catalyst. The reaction is carried out under a hydrogen atmosphere at elevated temperatures and pressures to achieve the desired reduction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. These reactors operate under controlled conditions to ensure the efficient conversion of starting materials to the target compound. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂) as catalysts.
Substitution: Reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated cyclopentane derivatives.
Substitution: Introduction of halogens, nitro groups, or other functional groups on the aromatic ring.
Scientific Research Applications
2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2,3,6,7,8,9-hexahydro-1H-cyclopenta[a]naphthalen-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Tetralin (1,2,3,4-tetrahydronaphthalene): A hydrogenated derivative of naphthalene with similar structural features.
Decalin (decahydronaphthalene): A fully hydrogenated naphthalene derivative with a similar cyclohexane ring system.
1-Tetralone: A precursor in the synthesis of 2,3,6,7,8,9-hexahydro-1H-cyclopenta[a]naphthalen-1-one.
Uniqueness
This compound is unique due to its specific cyclopentane-naphthalene fused structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, differentiating it from other similar compounds.
Properties
IUPAC Name |
2,3,6,7,8,9-hexahydrocyclopenta[a]naphthalen-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)12/h5-6H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBCPEOJFAJPLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C2C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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